2-Iodothiazole

Vue d'ensemble

Description

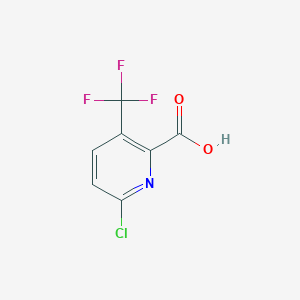

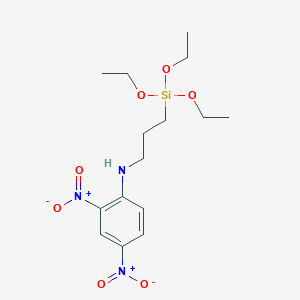

2-Iodothiazole is a chemical compound with the CAS Number: 3034-54-6 and a molecular weight of 211.03 . It is available in both solid and liquid physical forms.

Synthesis Analysis

The synthesis of isothiazole compounds, which include this compound, has been developed using ammonium thiocyanate. This method is simple, rapid, and eco-friendly. An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .Molecular Structure Analysis

The molecular formula of this compound is C3H2INS . The structure of this compound is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Chemical Reactions Analysis

The thiazol-2-yl radical, which can be generated by photolysis of this compound, has been used in substitution reactions . Additionally, the metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted in recent developments .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.03 . It is stored at ambient temperature or in a dark place under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthèse des composés isothiazole

Le 2-Iodothiazole peut être utilisé dans la synthèse des isothiazoles, qui sont précieux dans diverses réactions chimiques. Une méthode de synthèse propre utilisant du thiocyanate d'ammonium a été développée, offrant une approche écologique et rapide pour créer ces composés .

Propriétés antioxydantes

Des dérivés du this compound ont été synthétisés et testés pour leurs propriétés antioxydantes. Cette application est significative dans le développement de traitements pour les maladies liées au stress oxydatif .

Activité antitumorale

Certains dérivés du thiazole présentent des activités antitumorales et cytotoxiques puissantes. Des recherches ont montré que certains composés avec une partie thiazole peuvent être efficaces contre les lignées cellulaires tumorales humaines, indiquant une utilisation potentielle en thérapie anticancéreuse .

Applications antibactériennes et antifongiques

Les dérivés du thiazole, y compris ceux liés au this compound, ont été trouvés pour posséder des propriétés antibactériennes et antifongiques. Cela en fait des candidats pour la découverte de médicaments dans la lutte contre diverses infections .

Activité antiprotozoaire

La structure du this compound se prête à la création de composés ayant une activité antiprotozoaire, ce qui est crucial pour traiter les maladies causées par des parasites protozoaires .

Découverte de médicaments

Les diverses activités biologiques associées aux dérivés du thiazole font du this compound un point de départ précieux dans les processus de découverte et de développement de médicaments .

Chacune de ces applications offre une voie unique pour la recherche scientifique et les utilisations thérapeutiques potentielles du this compound.

Synthèse propre de composés isothiazole Synthèse et évaluation biologique de dérivés du thiazole Revue de la synthèse et de l'activité biologique du thiazole et de ses dérivés Thiazoles : ayant des activités biologiques diverses

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQSRTGFMKWNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446447 | |

| Record name | 2-Iodothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-54-6 | |

| Record name | 2-Iodothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Iodothiazole utilized in the synthesis of complex molecules like thiazolyl peptide antibiotics?

A: this compound plays a crucial role in synthesizing thiazolyl peptides, such as the antibiotic GE2270 A []. Its iodine atom acts as a leaving group in cross-coupling reactions like the Negishi coupling. This allows for the sequential attachment of molecular fragments to the thiazole ring, ultimately building up the complex structure of the antibiotic [].

Q2: What are the common byproducts encountered when using this compound in photochemical reactions, and how do they form?

A: A significant byproduct observed during the photolysis of this compound, especially in the presence of aromatic compounds, is 3-arylisothiazoles [, ]. These form through a rearrangement of the initially formed 2-arylthiazoles. This rearrangement likely proceeds through a radical mechanism triggered by the photolytic generation of thiazol-2-yl radicals [, ].

Q3: How does the reactivity of this compound in photochemical reactions compare to its chloro-analog?

A: Research indicates a significant difference in reactivity between this compound and 2-Chlorothiazole in photochemical reactions. For instance, while this compound readily reacts with benzene under photochemical conditions to yield ethyl 3-phenylisothiazole-4-carboxylate, 2-Chlorothiazole remains unreactive under identical conditions []. This difference in reactivity likely stems from the weaker carbon-iodine bond in this compound, making it more susceptible to homolytic cleavage and subsequent radical reactions under photochemical conditions [].

Q4: What insights into the reactivity of the thiazol-2-yl radical can be derived from its reactions with aromatic compounds?

A: Studies involving the reactions of thiazol-2-yl radicals, generated from this compound, with various aromatic substrates provide valuable information about the radical's nature []. By analyzing the isomeric ratios and relative rates of substitution, researchers have determined that the thiazol-2-yl radical exhibits electrophilic characteristics []. This knowledge is crucial for predicting its reactivity and regioselectivity in complex reaction settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)

![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)

![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)